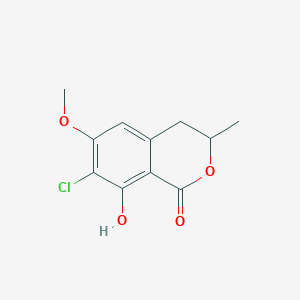

7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one is a chemical compound that belongs to the class of dihydroisocoumarins. These compounds are known for their diverse biological activities and are often found in natural products. The compound’s structure includes a chloro group, a hydroxy group, a methoxy group, and a methyl group, which contribute to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloro-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one.

Methoxylation: The methoxy group at the 6th position is introduced using methylating agents such as dimethyl sulfate or methyl iodide.

Chlorination: The chloro group at the 7th position is introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Core Reactivity and Functional Groups

Compound X contains:

-

A 3,4-dihydroisocoumarin backbone

-

Chlorine at C-7

-

Hydroxyl at C-8

-

Methoxy at C-6

-

Methyl at C-3

Key reactive sites:

-

C-1 lactone : Susceptible to nucleophilic attack (e.g., hydrolysis, aminolysis).

-

C-8 hydroxyl : Prone to O-methylation, glucuronidation, or oxidation.

-

C-7 chlorine : Potential site for substitution or elimination under basic conditions.

Hydrolysis of the Lactone Ring

The lactone ring (1H-2-benzopyran-1-one) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Example :

-

Compound X → 7-chloro-8-hydroxy-6-methoxy-3-methylisochroman-1-carboxylic acid

O-Methylation of the C-8 Hydroxyl

The phenolic hydroxyl group at C-8 participates in methylation reactions:

Example :

-

Compound X + CH₃I → 7-chloro-6,8-dimethoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one

Chlorine Substitution

The C-7 chlorine may undergo nucleophilic aromatic substitution (NAS) with strong nucleophiles:

Example :

-

Compound X + NH₃ → 7-amino-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one

Oxidation of the C-8 Hydroxyl

The C-8 hydroxyl can oxidize to a ketone under strong oxidative conditions:

Example :

-

Compound X → 7-chloro-8-oxo-6-methoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one

Reduction of the Dihydro Ring

Catalytic hydrogenation reduces the dihydro ring to a tetrahydro derivative:

Example :

-

Compound X + H₂ → 7-chloro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-ol

Glucuronidation

The C-8 hydroxyl undergoes phase II metabolism via UDP-glucuronosyltransferase (UGT):

Example :

-

Compound X → 7-chloro-8-O-β-D-glucuronide-6-methoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one

Halogen Exchange

The C-7 chlorine can be replaced by bromine or iodine via halogen dance reactions:

Example :

-

Compound X + NaBr → 7-bromo-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one

Side-Chain Functionalization

The C-3 methyl group is resistant to oxidation but can undergo radical bromination:

Example :

Applications De Recherche Scientifique

Biological Activities

7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one exhibits a range of biological activities:

Antimicrobial Properties

Studies have demonstrated that isocoumarin derivatives possess antimicrobial effects against various pathogens. The compound has shown efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Cytotoxic Effects

Research indicates that this compound can induce cytotoxicity in certain cancer cell lines. Its ability to inhibit cell proliferation suggests potential applications in cancer therapy .

Antiallergic and Immunomodulatory Activities

The compound has been reported to possess antiallergic properties, which could be beneficial in treating allergic conditions. Additionally, its immunomodulatory effects may contribute to enhancing immune responses .

Applications in Medicine

The diverse biological activities of this compound open avenues for its application in medicine:

Pharmaceutical Development

Due to its antimicrobial and cytotoxic properties, this compound is being explored for the development of new pharmaceuticals aimed at treating infections and cancer .

Plant Growth Regulators

Research indicates that isocoumarins can act as plant growth regulators, enhancing growth and resistance against pests and diseases . This application is particularly relevant in agricultural biotechnology.

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antimicrobial Activity

A study conducted on various chlorinated isocoumarins demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that modifications at specific positions on the isocoumarin structure could enhance efficacy .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies showed that this compound exhibited selective cytotoxicity towards breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Mécanisme D'action

The mechanism of action of 7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Methoxymellein: A dihydroisocoumarin found in carrots, known for its bitterness and antimicrobial properties.

8-Hydroxy-6-methoxy-3-methylisochroman-1-one: A structurally similar compound with similar biological activities.

Uniqueness

7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Activité Biologique

7-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one, also known by its CAS number 15815-79-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C11H11ClO4 with a molecular weight of approximately 242.66 g/mol. Its structural features include a chloro group and methoxy groups that contribute to its biological activities.

Research indicates that this compound exhibits several mechanisms of action:

- Antioxidant Activity : The compound has been shown to possess significant antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems.

- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Inhibits cytokine production | |

| Antimicrobial | Effective against bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Cancer Research : In vitro studies have shown that this compound induces apoptosis in cancer cell lines. A notable study demonstrated a dose-dependent increase in cytotoxicity against breast cancer cells, suggesting its potential as a chemotherapeutic agent .

- Anti-inflammatory Applications : A study focused on the compound's ability to modulate inflammatory responses in animal models of arthritis showed significant reductions in swelling and pain markers after treatment with the compound .

- Antimicrobial Efficacy : Research has indicated that this compound exhibits broad-spectrum antibacterial activity. It was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, making it a candidate for further development as an antimicrobial drug .

Propriétés

IUPAC Name |

7-chloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-5-3-6-4-7(15-2)9(12)10(13)8(6)11(14)16-5/h4-5,13H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODMMACJFYQIHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C(=O)O1)O)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.